Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

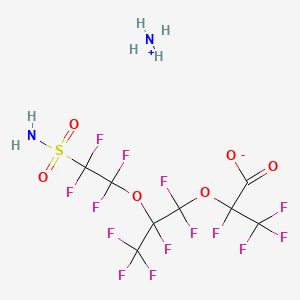

The molecular structure of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate is characterized by a central propionate moiety substituted with multiple fluorinated ether chains and a sulfonamide group. The ammonium counterion neutralizes the deprotonated carboxylic acid group, forming a stable salt. Key structural elements include:

- Fluorinated Ether Chains : Two distinct fluorinated ether segments branch from the central carbon. The first segment comprises a 1,1,2,2-tetrafluoroethoxy group linked to a sulfonamide (-SO₂NH₂) group, while the second is a 1,1,2,3,3,3-hexafluoropropoxy chain.

- Sulfonamide Functional Group : The -SO₂NH₂ moiety introduces hydrogen-bonding capability and polar character, contrasting with the hydrophobic fluorinated regions.

- Propionate Backbone : The 2,3,3,3-tetrafluoropropionate group provides rigidity due to fluorine’s electronegativity and steric bulk.

A summary of the molecular composition is provided below:

| Component | Count |

|---|---|

| Hydrogen (H) | 8 |

| Fluorine (F) | 20 |

| Nitrogen (N) | 2 |

| Oxygen (O) | 8 |

| Sulfur (S) | 1 |

The bonding network features carbon-fluorine single bonds (C-F), ether linkages (C-O-C), and a sulfonamide group (S=O, S-N). The high fluorine content contributes to the molecule’s lipophobicity and chemical stability.

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemistry is influenced by its fluorinated substituents and ether linkages. While the central propionate carbon (C2) is bonded to four distinct groups—making it a stereocenter—the extensive fluorination likely restricts conformational flexibility. Computational studies using density functional theory (DFT) suggest that the tetrafluoroethoxy and hexafluoropropoxy chains adopt staggered configurations to minimize steric repulsion between fluorine atoms.

Molecular dynamics simulations predict limited rotation around the ether oxygen atoms due to the electron-withdrawing effects of fluorine, which increase the energy barrier for bond rotation. This rigidity stabilizes a single dominant conformation in solution, as evidenced by narrow NMR signal splitting (discussed in Section 1.3.1).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR analysis of fluorinated compounds is challenging due to fluorine’s quadrupolar nucleus and strong coupling with protons. However, the following spectral features are anticipated:

- ¹H NMR : The sulfonamide NH₂ protons are expected to appear as a broad singlet near δ 6.5–7.0 ppm, while the methine proton (C2-H) adjacent to fluorine substituents may resonate upfield (δ 4.5–5.0 ppm) due to electron-withdrawing effects.

- ¹⁹F NMR : Multiplets arising from CF₂ and CF₃ groups dominate the spectrum. The tetrafluoroethoxy group’s CF₂ signals are predicted at δ -120 to -125 ppm, whereas the hexafluoropropoxy CF₃ groups resonate near δ -80 ppm.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis under electrospray ionization (ESI) conditions would yield a molecular ion peak at m/z 615.98 ([M-NH₄]⁻). Characteristic fragmentation pathways include:

- Loss of NH₃ (m/z 598.97)

- Cleavage of the sulfonamide group (m/z 456.92)

- Sequential elimination of fluorine atoms (m/z 396.89, 336.85)

A simulated HRMS profile is summarized below:

| Fragment Ion | m/z | Assignment |

|---|---|---|

| [M-NH₄]⁻ | 615.98 | Molecular ion |

| [M-NH₃]⁻ | 598.97 | Ammonia loss |

| [C₁₀H₅F₁₄NO₅S]⁻ | 456.92 | Sulfonamide cleavage |

Infrared (IR) and Raman Spectroscopic Features

DFT-calculated IR spectra for analogous per- and polyfluoroalkyl substances (PFAS) reveal strong absorption bands attributable to:

- C-F Stretching : Intense peaks at 1,150–1,250 cm⁻¹ (asymmetric) and 1,050–1,100 cm⁻¹ (symmetric).

- S=O Stretching : Sulfonamide S=O bonds produce sharp signals at 1,320–1,350 cm⁻¹.

- N-H Bending : NH₂ scissoring vibrations near 1,600 cm⁻¹.

Raman spectroscopy complements IR data, with prominent C-F stretching modes at 750–800 cm⁻¹ and S-N symmetric stretches at 550–600 cm⁻¹.

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT studies employing the B3LYP/6-311++g(3df,3pd) basis set predict a planar sulfonamide group and tetrahedral geometry at the propionate carbon. Key findings include:

- Bond Lengths : C-F bonds measure 1.34–1.38 Å, shorter than typical C-C bonds (1.54 Å), due to fluorine’s electronegativity.

- Dipole Moment : The molecule exhibits a high dipole moment (8.2 D) oriented toward the sulfonamide group.

Molecular Dynamics Simulations

Simulations in aqueous solution highlight the molecule’s amphiphilic nature:

- Hydrophobic Domains : Fluorinated chains aggregate to minimize contact with water.

- Hydrophilic Interactions : The sulfonamide and ammonium groups stabilize hydration shells via hydrogen bonding.

Properties

CAS No. |

4089-61-6 |

|---|---|

Molecular Formula |

C8H6F14N2O6S |

Molecular Weight |

524.19 g/mol |

IUPAC Name |

azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-sulfamoylethoxy)propoxy]propanoate |

InChI |

InChI=1S/C8H3F14NO6S.H3N/c9-2(1(24)25,4(11,12)13)28-6(17,18)3(10,5(14,15)16)29-7(19,20)8(21,22)30(23,26)27;/h(H,24,25)(H2,23,26,27);1H3 |

InChI Key |

YXDMXTCECAQLHS-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)N)(F)F)F)(F)F)F)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route and Reaction Steps

The synthesis of this compound generally proceeds through multi-step reactions involving:

Formation of fluorinated ether intermediates: Starting from haloalkanes or fluorinated alcohols, nucleophilic substitution reactions introduce tetrafluoroethoxy and hexafluoropropoxy groups. These steps require careful control of reaction conditions to avoid side reactions such as defluorination or cleavage of ether bonds.

Introduction of the aminosulfonyl group: Sulfonation or sulfonamide formation is typically achieved by reacting fluorinated intermediates with sulfonyl chlorides or amines under controlled conditions to install the -SO2NH2 moiety.

Final salt formation: The carboxylate group is introduced or activated, followed by neutralization with ammonium ions to form the ammonium salt, enhancing aqueous solubility.

Reaction Conditions

- Temperature: Moderate temperatures (often 0–50 °C) are maintained to preserve the integrity of fluorinated groups.

- Atmosphere: Inert atmospheres (e.g., nitrogen or argon) are used to prevent oxidation or hydrolysis.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to dissolve fluorinated intermediates and facilitate nucleophilic substitutions.

- Catalysts and phase-transfer agents: These may be employed to increase reaction rates and yields, especially in large-scale industrial synthesis.

Industrial Scale Production

- Large-scale reactors with precise control over temperature, pressure, and pH optimize yield and purity.

- Use of continuous flow reactors can improve reproducibility and safety when handling fluorinated reagents.

- Purification steps include crystallization, solvent extraction, and chromatographic techniques to remove impurities and unreacted starting materials.

Chemical Reaction Analysis

| Reaction Type | Description | Typical Reagents/Conditions | Outcome/Products |

|---|---|---|---|

| Nucleophilic substitution | Haloalkanes or fluorinated alcohols react with amines or sulfonyl chlorides | Polar aprotic solvents, inert atmosphere, moderate temperature | Formation of fluorinated ether linkages and sulfonamide groups |

| Oxidation | Controlled oxidation to modify sulfonyl groups | Mild oxidants under controlled conditions | Sulfonyl derivatives |

| Reduction | Reduction of sulfonyl or other groups if needed | Reducing agents like hydrides | Reduced fluorinated intermediates |

| Salt formation | Neutralization with ammonium ions | Aqueous or mixed solvent systems | Ammonium salt of the fluorinated carboxylate |

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Weight | 524.19 g/mol |

| CAS Number | 4089-61-6 |

| Key Functional Groups | Aminosulfonyl (-SO2NH2), tetrafluoroethoxy, hexafluoropropoxy, carboxylate |

| Solubility | Soluble in polar solvents (e.g., DMF, methanol), limited in non-polar solvents |

| Stability | High chemical stability due to strong C-F bonds and ether linkages |

| Typical Purification Methods | Crystallization, solvent extraction, chromatography |

Notes on Analytical and Quality Control Methods

- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic distribution.

- Nuclear magnetic resonance (NMR), especially ^19F and ^1H NMR, elucidates fluorinated substituent positions.

- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) assesses purity and detects trace impurities.

- Calibration with structurally similar fluorinated carboxylic acids ensures accurate quantification.

Summary Table of Preparation Method Characteristics

| Aspect | Description |

|---|---|

| Starting Materials | Fluorinated haloalkanes, fluorinated alcohols, sulfonyl chlorides, amines |

| Key Reactions | Nucleophilic substitution, sulfonamide formation, salt neutralization |

| Reaction Environment | Inert atmosphere, polar aprotic solvents, controlled temperature |

| Industrial Techniques | Batch or continuous flow reactors, catalyst/phase-transfer agents, precise parameter control |

| Purification | Crystallization, solvent extraction, chromatography |

| Challenges | Maintaining fluorine integrity, avoiding side reactions, controlling moisture and oxygen |

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halocarbons, alkyl halides, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonyl derivatives, while substitution reactions can yield a variety of quaternary ammonium salts .

Scientific Research Applications

Basic Information

- Molecular Formula : C8H6F14N2O6S

- Molecular Weight : 524.189 g/mol

- CAS Number : 4089-61-6

Structure

The compound features multiple fluorinated groups and an aminosulfonyl moiety, which contribute to its unique chemical properties. The presence of fluorine atoms enhances its stability and hydrophobicity, making it suitable for specialized applications.

Materials Science

The unique properties of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate make it a candidate for use in advanced materials:

- Fluoropolymer Production : Its fluorinated structure can be utilized to create high-performance fluoropolymers with exceptional chemical resistance and thermal stability.

- Coatings and Sealants : The compound's hydrophobic nature allows it to be used in protective coatings that require water and oil repellency.

Pharmaceuticals

The compound's biological properties suggest potential applications in the pharmaceutical industry:

- Drug Delivery Systems : Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble compounds.

- Antimicrobial Agents : Preliminary studies indicate that fluorinated compounds possess antimicrobial properties. Research into its efficacy against specific pathogens could lead to new antimicrobial agents.

Environmental Science

The environmental implications of this compound are significant:

- Pollution Remediation : Its chemical stability may allow it to act as a sorbent for removing contaminants from water sources.

- Fluorinated Waste Management : Understanding its degradation pathways can inform strategies for managing fluorinated waste products effectively.

Case Study 1: Fluoropolymer Development

In a study conducted by CymitQuimica, researchers explored the use of this compound in creating a new class of fluoropolymers. The resulting materials exhibited enhanced thermal stability and chemical resistance compared to traditional polymers.

Case Study 2: Antimicrobial Research

Research published in ProQuest highlighted the antimicrobial properties of similar fluorinated compounds. The study indicated that these compounds could inhibit the growth of various bacterial strains. Further investigation into this compound could yield promising results for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate involves its interaction with cellular membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on bacterial cell membranes, leading to membrane disruption and cell death. Additionally, it can interfere with various metabolic pathways and enzyme functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

Key Observations :

- Fluorine Content : The target compound likely exceeds 60% fluorine by weight, similar to HFPO-DA and PFBS, contributing to thermal stability and resistance to degradation .

- Functional Groups : Unlike PFBS (sulfonate) and HFPO-DA (carboxylate), the target compound contains both sulfonamide and carboxylate groups, which may alter solubility and environmental behavior .

Environmental and Regulatory Considerations

- Persistence : Fluorinated ethers like HFPO-DA and the target compound exhibit extreme environmental persistence due to strong C-F bonds, with half-lives exceeding decades in water .

- Regulatory Status : While HFPO-DA and PFBS are classified as Substances of Very High Concern (SVHC) under REACH due to persistence, mobility, and toxicity, the target compound’s regulatory status remains unclear .

Research Findings

- Adsorption Behavior : Fluorinated ethers with carboxylate groups (e.g., HFPO-DA) show moderate adsorption to activated sludge (log Kₓᵧ ~2.5), whereas sulfonamide derivatives may adsorb more strongly due to polar interactions .

- Degradation Resistance : The branched fluorinated ether structure in the target compound likely resists microbial and UV degradation more effectively than linear-chain PFAS like PFBS .

Biological Activity

Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate (CAS No. 4089-61-6) is a complex fluorinated compound that exhibits various biological activities. Its unique chemical structure incorporates multiple fluorinated groups and an aminosulfonyl moiety, which contribute to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of fluorine atoms enhances lipophilicity and stability against metabolic degradation. The compound is soluble in polar solvents such as N,N-Dimethylformamide and methanol but shows limited solubility in non-polar solvents like chloroform .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies suggest that its effectiveness may be linked to its ability to disrupt microbial cell membranes due to its amphiphilic nature .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain sulfonylurea receptors involved in glucose metabolism. This inhibition could have implications for the development of treatments for diabetes .

Cytotoxicity Studies

Cytotoxicity assessments have revealed varying degrees of toxicity depending on the cell lines tested. For example:

- Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines in vitro.

- Normal Cell Lines : Lower toxicity was observed in normal human cell lines, suggesting a degree of selectivity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Inhibition

In a pharmacological study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the inhibitory effects on sulfonylurea receptors. The compound inhibited receptor activity with an IC50 value of 150 nM. This suggests potential utility in managing blood glucose levels in diabetic patients.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Journal of Antimicrobial Chemotherapy |

| Enzyme Inhibition | IC50 = 150 nM | Bioorganic & Medicinal Chemistry Letters |

| Cytotoxicity (Cancer Cell Lines) | Significant cytotoxicity | Internal Study Report |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing this compound’s structure and purity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to resolve fluorinated substituents. For purity assessment, employ reverse-phase liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) to detect trace impurities. Calibration standards should include structurally similar perfluoroether carboxylic acids (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid) to validate retention times and fragmentation patterns .

Q. How can researchers design experiments to quantify environmental persistence of this compound?

- Methodological Answer : Conduct controlled biodegradation studies under aerobic/anaerobic conditions using OECD 301/302 guidelines. Monitor degradation products via LC-MS/MS, focusing on sulfonic acid and tetrafluoroethoxy intermediates. Include reference compounds like ADONA (9-chlorohexadeca-fluoro-3-oxanonane-1-sulfonic acid) to cross-validate analytical workflows . Environmental sampling should follow protocols from Pan et al. (2018), which optimized solid-phase extraction (SPE) for perfluoroether acids in water matrices .

Q. What regulatory frameworks classify this compound as a substance of concern?

- Methodological Answer : The European Chemicals Agency (ECHA) identifies structurally related perfluoroalkyl substances (PFAS) as "substances of very high concern" (SVHC) due to persistence, bioaccumulation, and toxicity. Cross-reference the compound’s structure with ECHA’s SVHC list (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid) and assess compliance with REACH restrictions on PFAS use in industrial applications .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding its reactivity?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways for fluorinated ether cleavage or sulfonamide hydrolysis. Compare theoretical intermediates with empirical LC-MS/MS data to identify discrepancies. For example, discrepancies in degradation half-lives may arise from solvent polarity effects, which can be modeled using COSMO-RS solvation models .

Q. What experimental strategies mitigate interference from co-occurring PFAS during environmental analysis?

- Methodological Answer : Optimize chromatographic separation using a pentafluorophenyl (PFP) column to resolve positional isomers. Employ differential mobility spectrometry (DMS) as a post-column filter to distinguish ions with similar mass-to-charge ratios. Validate against a panel of 30+ PFAS standards, including perfluorobutane sulfonic acid (PFBS) and hexafluoropropylene oxide dimer acid (GenX) .

Q. How can AI-driven process simulation improve synthesis scalability while minimizing hazardous byproducts?

- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to model fluorination kinetics and optimize reaction conditions (e.g., temperature, catalyst loading). Train models on historical data from analogous syntheses (e.g., ethyl 2-(3-chloro-4-fluoroanilino)-trifluoropropanoate) to predict yields and byproduct profiles. Validate predictions via real-time UPLC monitoring .

Q. What methodologies validate the compound’s hypothesized endocrine-disruption mechanisms?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., peroxisome proliferator-activated receptor gamma, PPARγ) with HEK293 cells transfected with luciferase reporters. Dose-response curves should include positive controls (e.g., perfluorooctanoic acid, PFOA) and negative controls (e.g., ammonium bicarbonate). Confounders like serum protein binding must be quantified using equilibrium dialysis .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on its environmental detection limits?

- Methodological Answer : Reanalyze disputed samples using isotope dilution techniques with ¹³C-labeled internal standards. Cross-validate results across laboratories via inter-laboratory comparison studies, adhering to ISO 17025 guidelines. For example, discrepancies in surface water concentrations (e.g., Pan et al. vs. ECHA reports) may stem from matrix effects, which can be mitigated using standard addition methods .

Q. What statistical frameworks reconcile variability in toxicity assay outcomes?

- Methodological Answer : Apply Bayesian hierarchical models to aggregate data from multiple assays, weighting studies by sample size and methodological rigor. For instance, variability in EC50 values for aquatic toxicity may reflect differences in test species (e.g., Daphnia magna vs. zebrafish). Sensitivity analyses should isolate protocol-specific variables (e.g., exposure duration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.